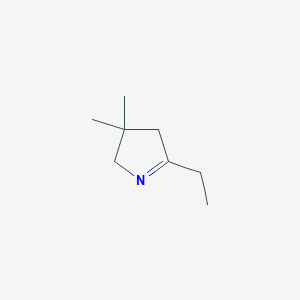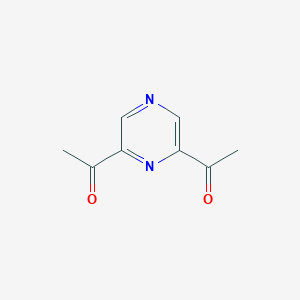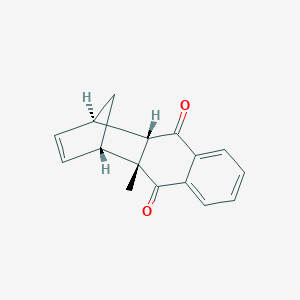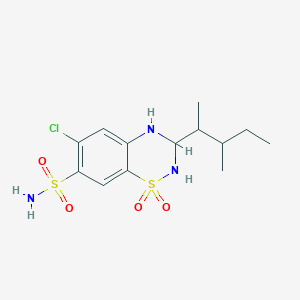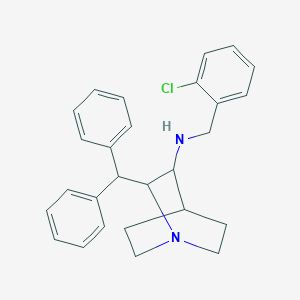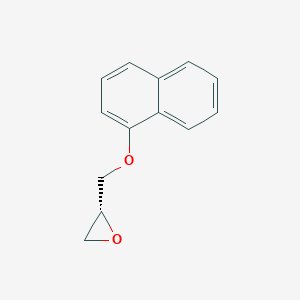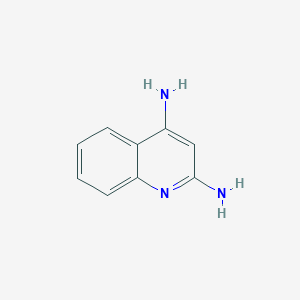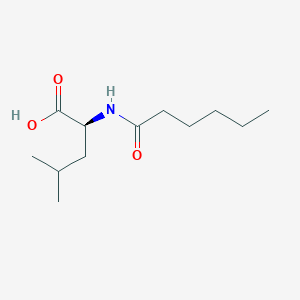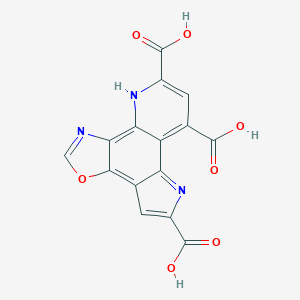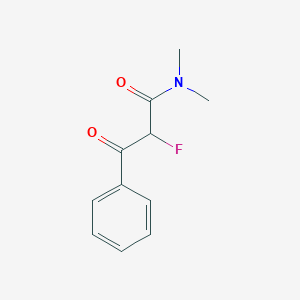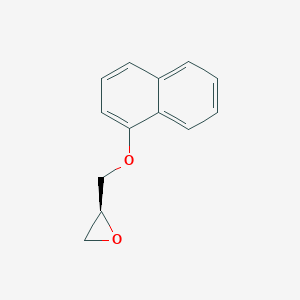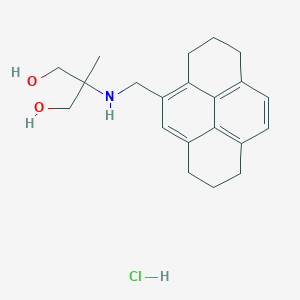
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Pyr-1 and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of Pyr-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Pyr-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Pyr-1 has been shown to have various biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. Pyr-1 can also inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, Pyr-1 can modulate the immune response and can enhance the activity of natural killer cells, which are involved in the destruction of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyr-1 is its reproducibility, making it suitable for large-scale production. Additionally, Pyr-1 has a high purity and can be easily characterized using various analytical techniques. However, one of the limitations of Pyr-1 is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for Pyr-1 research. One potential application is in the development of novel cancer therapies. Pyr-1 can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Additionally, Pyr-1 can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Another potential application is in the development of antiviral agents. Pyr-1 can be further studied to identify its mechanism of action against viruses and to optimize its antiviral activity. Finally, Pyr-1 can be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyr-1's neuroprotective effects can be further characterized, and its potential therapeutic applications can be explored.
Conclusion:
In conclusion, Pyr-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been shown to exhibit antitumor, antiviral, and neuroprotective properties. Pyr-1 has potential applications in cancer therapy, antiviral drug development, and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of Pyr-1 and to optimize its potential applications.
Synthesemethoden
Pyr-1 is synthesized through a specific method that involves the reaction of 1,3-propanediol with 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-amine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain the desired compound. The synthesis method is reliable and reproducible, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Pyr-1 has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to exhibit antitumor properties and can inhibit the growth of cancer cells. Pyr-1 also has potential applications as an antiviral agent and can inhibit the replication of certain viruses. Additionally, Pyr-1 has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
133550-87-5 |
|---|---|
Produktname |
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride |
Molekularformel |
C21H28ClNO2 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-21(12-23,13-24)22-11-17-10-16-6-2-4-14-8-9-15-5-3-7-18(17)20(15)19(14)16;/h8-10,22-24H,2-7,11-13H2,1H3;1H |
InChI-Schlüssel |
SDKDIEQWWJOVPN-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Andere CAS-Nummern |
133550-87-5 |
Synonyme |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methyl-propane-1,3-di ol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



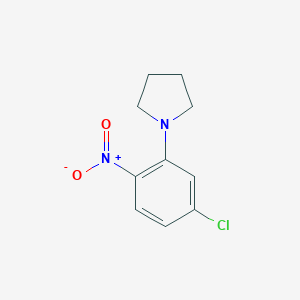
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
